N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(3-CHLOROBENZENESULFONAMIDO)ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c22-15-4-3-5-17(12-15)30(27,28)23-13-20(26)24-16-10-8-14(9-11-16)21-25-18-6-1-2-7-19(18)29-21/h1-12,23H,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOMHOCNVJPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzothiazole scaffold is synthesized via condensation of 2-aminothiophenol with 4-nitrobenzaldehyde under acidic conditions. Polyphosphoric acid (PPA) catalyzes this cyclization at 120–140°C for 6–8 hours, yielding 2-(4-nitrophenyl)-1,3-benzothiazole .
Reaction Conditions :
-
Catalyst : PPA (85% w/w).
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Temperature : 130°C.
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Yield : 72–78%.
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% Pd/C) in ethanol at 25°C for 12 hours, producing 4-(1,3-benzothiazol-2-yl)aniline .
Characterization Data :
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NMR (400 MHz, DMSO-) : δ 8.21 (d, Hz, 2H, Ar-H), 7.95 (d, Hz, 1H, Bt-H), 7.82 (d, Hz, 1H, Bt-H), 7.55–7.49 (m, 2H, Bt-H), 6.74 (d, Hz, 2H, Ar-H), 5.32 (s, 2H, -NH).
Acetamide Bridge Installation
Chloroacetylation of Aniline
4-(1,3-Benzothiazol-2-yl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → 25°C, 4 hours) to form N-[4-(1,3-benzothiazol-2-yl)phenyl]chloroacetamide .
Reaction Scheme :
Optimization Notes :
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Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.
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Yield: 85–90%.
Sulfonamide Group Introduction
Nucleophilic Substitution with 3-Chlorobenzenesulfonamide
The chloroacetamide intermediate undergoes nucleophilic displacement with 3-chlorobenzenesulfonamide in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (KCO) as a base.
Mechanistic Insight :
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Deprotonation of sulfonamide (-NHSO-) enhances nucleophilicity.
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Polar aprotic solvents (e.g., DMF) stabilize the transition state.
Reaction Conditions :
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Molar Ratio : 1:1.2 (chloroacetamide:sulfonamide).
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Yield : 65–70%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Optimization
Sulfonamide Coupling Efficiency
Initial attempts using sodium hydride (NaH) as a base resulted in side reactions (e.g., elimination). Switching to KCO improved selectivity but required elevated temperatures.
Purification Techniques
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removed unreacted sulfonamide.
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Recrystallization : Ethanol/water (7:3) yielded pure product as off-white crystals.
Comparative Analysis with Analogues
Replacing the 3-chlorophenyl group with 4-chlorophenyl (as in) alters crystallinity and solubility:
| Property | 3-Chloro Derivative | 4-Chloro Derivative |
|---|---|---|
| Solubility (DMSO) | 12 mg/mL | 8 mg/mL |
| Melting Point | 214–216°C | 228–230°C |
| HPLC Retention | 6.7 min | 7.2 min |
The meta -chloro substituent enhances dipole interactions, reducing solubility but improving thermal stability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(3-CHLOROBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(3-CHLOROBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its antibacterial properties, showing promising activity against various bacterial strains.
Biological Studies: The compound’s interaction with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(3-CHLOROBENZENESULFONAMIDO)ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The benzothiazole moiety is known to interfere with bacterial DNA synthesis, while the sulfonylamino group enhances its binding affinity to bacterial enzymes, leading to inhibition of bacterial growth .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact: The 3-chlorobenzenesulfonamido group in the target compound distinguishes it from analogs like the ethenyl-linked acetamide in , which lacks sulfonamido functionality. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases or proteases . Benzothiazole modifications: Methylation at the benzothiazole 6-position () reduces inhibitory activity compared to unsubstituted derivatives, suggesting steric or electronic effects on target engagement.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide, a compound belonging to the class of benzothiazole derivatives, has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN3O2S2, with a molecular weight of approximately 423.98 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN3O2S2 |
| Molecular Weight | 423.98 g/mol |
| CAS Number | [insert CAS number] |
| Melting Point | [insert melting point] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that these compounds induce apoptosis in human cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains. For example, it was effective against both Gram-positive and Gram-negative bacteria in vitro, suggesting its potential as a lead compound for developing new antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It potentially generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signal Transduction Pathways : It may interfere with various signaling pathways that regulate cell growth and apoptosis .
Study 1: Anticancer Efficacy
In a controlled study involving several cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values in the low micromolar range. This indicates a potent anticancer activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. These findings suggest that it could serve as a template for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
